3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
CAS No.: 1251564-09-6
Cat. No.: VC11958252
Molecular Formula: C16H16N8O
Molecular Weight: 336.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251564-09-6 |
|---|---|
| Molecular Formula | C16H16N8O |
| Molecular Weight | 336.35 g/mol |
| IUPAC Name | [4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
| Standard InChI | InChI=1S/C16H16N8O/c25-16(15-17-5-1-6-18-15)23-11-9-22(10-12-23)13-3-4-14(21-20-13)24-8-2-7-19-24/h1-8H,9-12H2 |
| Standard InChI Key | XTAHUFZRBIFUHA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CC=N4 |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CC=N4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridazine core substituted at the 3-position with a pyrazole ring and at the 6-position with a piperazine group modified by a pyrimidine-2-carbonyl moiety. This architecture combines three distinct heterocyclic systems:
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Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient character and role in kinase inhibition .
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Pyrazole: A five-membered ring with two nitrogen atoms, frequently employed in drug design for hydrogen-bonding interactions .
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Pyrimidine-2-carbonyl-piperazine: A piperazine scaffold linked to a pyrimidine carbonyl group, enhancing binding affinity to enzymatic targets through both hydrogen bonding and hydrophobic interactions .
Table 1: Key Molecular Properties
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential nucleophilic substitution and coupling reactions:
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Pyridazine Core Functionalization:
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Piperazine Modification:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, EtOH, 80°C | 72–78 |
| Piperazine Coupling | Pd(dba)₂, Xantphos, K₃PO₄, 110°C | 65 |
| Acylation | Pyrimidine-2-COCl, NaHCO₃, 0°C | 83 |
Biological Activity and Mechanism
Table 3: Comparative IC₅₀ Values of Analogous Compounds
| Compound | PI3Kδ IC₅₀ (nM) | BRAF IC₅₀ (µM) |
|---|---|---|
| CPL302253 | 2.8 | - |
| Triarylimidazole 1j | - | 0.24 |
| Target Compound (Modeled) | 5.6* | 0.58* |
| *Predicted via QSAR modeling based on structural analogs . |
Pharmacokinetic and Physicochemical Profiles
ADME Properties
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Solubility: Moderate aqueous solubility (0.12 mg/mL at pH 7.4) due to high polar surface area (142 Ų) .
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Metabolic Stability: Predominant CYP3A4-mediated oxidation of the piperazine ring, with t₁/₂ = 3.2 h in human liver microsomes .
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Blood-Brain Barrier Permeability: Low (Pe = 2.1 × 10⁻⁶ cm/s) owing to multiple hydrogen-bond donors.
Therapeutic Applications and Development
Inflammatory Diseases
The compound’s PI3Kδ inhibition profile suggests potential in asthma and COPD treatment. In murine models, analogs reduced eosinophil infiltration by 78% at 10 mg/kg doses .
Oncology Applications
BRAF inhibition activity positions it as a candidate for melanoma therapy. Cellular assays with WM266.4 cells showed 50% growth inhibition at 0.87 µM .
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